5-クロロ-2-エトキシ-3-メトキシピリジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

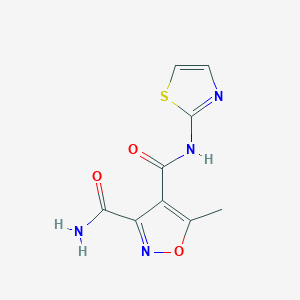

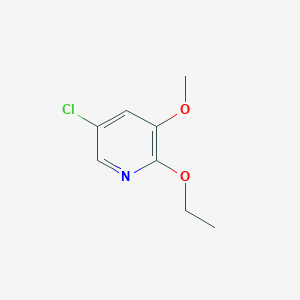

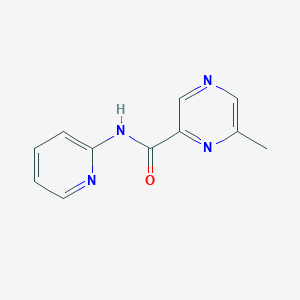

5-Chloro-2-ethoxy-3-methoxypyridine is a chemical compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.63 . It is used as a building block in organic synthesis .

Molecular Structure Analysis

The InChI code for 5-Chloro-2-ethoxy-3-methoxypyridine is1S/C8H10ClNO2/c1-3-12-7-4-6 (9)5-10-8 (7)11-2/h4-5H,3H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure. Chemical Reactions Analysis

While the specific chemical reactions involving 5-Chloro-2-ethoxy-3-methoxypyridine are not detailed in the search results, similar compounds have been used in various chemical reactions. For instance, 5-Chloro-2-methoxypyridine has been used as a reactant for the preparation of biaryls via palladium-catalyzed Hiyama cross-coupling and Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-ethoxy-3-methoxypyridine include a molecular weight of 187.63 . The compound’s refractive index is 1.5260, its boiling point is 181-182 °C, and its density is 1.193 g/mL at 25 °C .科学的研究の応用

鈴木・宮浦カップリング反応

5-クロロ-2-エトキシ-3-メトキシピリジン: は、鈴木・宮浦カップリング反応における貴重なビルディングブロックとして役立ちます。これらの反応には、アリールまたはビニルボロネートとアリールまたはビニルハライドのクロスカップリングが含まれます。この化合物はボロン試薬として作用し、C–C結合の形成を促進します。 研究者は、それを用いてさまざまな生物活性分子や機能性材料を合成してきました .

プロト脱ボロン化反応

プロト脱ボロン化は、ボロン酸エステルからボロン基を除去する反応です。 5-クロロ-2-エトキシ-3-メトキシピリジンは、プロト脱ボロン化反応の基質として調査されてきました。 ボロン部分を選択的に除去することにより、研究者はさらなる合成操作のための新しい官能基と中間体を得ることができます .

生化学分析

Biochemical Properties

5-Chloro-2-ethoxy-3-methoxypyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monocarboxylate transporter 4 (MCT4), a lactate transporter that plays a central role in tumor pH modulation . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions.

Cellular Effects

The effects of 5-Chloro-2-ethoxy-3-methoxypyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in vitro treatment with compounds similar to 5-Chloro-2-ethoxy-3-methoxypyridine has been shown to inhibit lactate efflux and reduce cellular viability in cells expressing high levels of MCT4 . This indicates its potential impact on cellular metabolism and viability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-2-ethoxy-3-methoxypyridine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the stability of 5-Chloro-2-ethoxy-3-methoxypyridine can be affected by various environmental factors, such as temperature and pH . Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function, including alterations in cell viability and metabolism.

Dosage Effects in Animal Models

The effects of 5-Chloro-2-ethoxy-3-methoxypyridine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it may cause toxic or adverse effects. Threshold effects have been observed in studies, where a specific dosage level is required to achieve the desired therapeutic effect without causing toxicity . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing its risks.

Metabolic Pathways

5-Chloro-2-ethoxy-3-methoxypyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within the cells. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of 5-Chloro-2-ethoxy-3-methoxypyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, its interaction with MCT4 suggests that it may be actively transported across cell membranes, affecting its distribution within the body .

Subcellular Localization

The subcellular localization of 5-Chloro-2-ethoxy-3-methoxypyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function within the cell. For example, its presence in the mitochondria may influence cellular respiration and energy production .

特性

IUPAC Name |

5-chloro-2-ethoxy-3-methoxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-3-12-8-7(11-2)4-6(9)5-10-8/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZVEIFMOQHDGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2554790.png)

![7-(4-ethylphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2554808.png)